molecular formula C10H15BO2S B597613 3-(T-Butylthio)phenylboronic acid CAS No. 1217501-05-7

3-(T-Butylthio)phenylboronic acid

Cat. No.: B597613
CAS No.: 1217501-05-7
M. Wt: 210.098
InChI Key: WARYEXGCYYRRPN-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylthio group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of the Suzuki-Miyaura reaction, 3-(T-Butylthio)phenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as this compound) transfers the organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that boronic acids are often used in the synthesis of various organic compounds . For instance, they are used as building blocks in the synthesis of tetracycline derivatives .

Result of Action

The result of the action of this compound largely depends on its use in chemical reactions. In the context of the Suzuki-Miyaura reaction, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a cool environment (2-8°C) to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(T-Butylthio)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Uniqueness: 3-(T-Butylthio)phenylboronic acid is unique due to the presence of the tert-butylthio group at the meta position, which provides a balance between steric hindrance and electronic effects. This makes it particularly useful in selective cross-coupling reactions where control over reactivity and selectivity is crucial .

Properties

IUPAC Name

(3-tert-butylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2S/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARYEXGCYYRRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675251
Record name [3-(tert-Butylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-05-7
Record name B-[3-[(1,1-Dimethylethyl)thio]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(tert-Butylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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